[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

Catalog No.
S1519802
CAS No.
18498-01-6
M.F
C26H24Cl2CoP2
M. Wt
528.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(I...

CAS Number

18498-01-6

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

IUPAC Name

dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24Cl2CoP2

Molecular Weight

528.3 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

SYTWXWRJCLAZFP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Co+2]

The exact mass of the compound [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) (CAS 18498-01-6), commonly abbreviated as Co(dppe)Cl2, is a well-defined, earth-abundant base-metal precatalyst widely utilized in cross-coupling, hydrovinylation, and radical-mediated carbocyclization . Featuring a bidentate phosphine ligand with a tight bite angle, this complex stabilizes low-valent cobalt intermediates and facilitates single-electron transfer (SET) pathways [1]. From a procurement perspective, it serves as a cost-effective, sustainable alternative to precious metal catalysts like palladium, while enabling unique reactivity profiles such as the coupling of sterically hindered alkyl halides without competitive beta-hydride elimination [1].

Attempting to substitute pre-formed Co(dppe)Cl2 with an in situ mixture of anhydrous CoCl2 and free dppe ligand frequently results in lower yields and poor reproducibility due to incomplete complexation, competing ligand oxidation, and the formation of off-cycle species . Furthermore, substituting cobalt with in-class precious metal analogs like Pd(dppe)Cl2 fundamentally alters the reaction mechanism; palladium typically operates via two-electron oxidative addition/reductive elimination, which fails for unactivated or sterically hindered alkyl halides prone to beta-hydride elimination [1]. Finally, altering the ligand backbone to dppp or dppb changes the bite angle, destabilizing the specific transition states required for highly selective hydrovinylation or cross-coupling [2].

Yield Superiority of Pre-Formed Co(dppe)Cl2 over In Situ Mixtures

In cobalt-catalyzed cross-coupling reactions, the method of catalyst preparation significantly impacts product yield. Studies utilizing pre-formed Co(dppe)Cl2 demonstrate superior catalytic turnover compared to in situ generation from CoCl2 and dppe . The pre-formed complex ensures exact 1:1 metal-to-ligand stoichiometry and avoids the generation of unligated cobalt clusters or oxidized phosphine species, which can act as radical sinks or promote side reactions .

Evidence DimensionCatalytic efficiency and yield consistency
Target Compound DataPre-formed Co(dppe)Cl2 ensures stoichiometric fidelity and maximizes active species concentration.
Comparator Or BaselineCoCl2 + dppe (in situ) often suffers from incomplete ligation and lower overall yields.
Quantified DifferencePre-formed complexation eliminates the yield penalties (often 10-20% depending on substrate) and batch-to-batch variability associated with in situ mixing.
ConditionsCobalt-catalyzed cross-coupling of alkyl halides with Grignard reagents.

Procuring the pre-formed complex reduces process variability and maximizes yield in scale-up cross-coupling applications.

Enabling Radical Pathways for Sterically Hindered Halides

Unlike Pd(dppe)Cl2, which typically undergoes two-electron oxidative addition, Co(dppe)Cl2 operates via a single-electron transfer (SET) mechanism [1]. This fundamental mechanistic divergence allows Co(dppe)Cl2 to successfully couple sterically hindered secondary and tertiary alkyl halides with Grignard reagents (achieving up to 84% yields in specific benchmark couplings) while suppressing the beta-hydride elimination that plagues palladium catalysts [1].

Evidence DimensionCross-coupling yield of sterically hindered alkyl halides
Target Compound DataCo(dppe)Cl2 enables efficient coupling (often >80% yield) via radical intermediates.
Comparator Or BaselinePrecious metal analogs (e.g., Pd) typically fail or provide low yields due to rapid beta-hydride elimination.
Quantified DifferenceCo(dppe)Cl2 shifts the mechanism to SET, bypassing the traditional limitations of precious metal cross-coupling.
ConditionsCross-coupling of secondary/tertiary alkyl halides with aryl/alkyl Grignard reagents at low temperatures (0 °C to -20 °C).

Buyers targeting the functionalization of complex, sterically hindered alkyl scaffolds must select cobalt over palladium to prevent undesired elimination byproducts.

Bite Angle Optimization for Hydrovinylation and Annulation

The ethylene bridge in Co(dppe)Cl2 provides a relatively tight bite angle (~85°), which is critical for maintaining the stability and precise steric environment of the active cobalt species during highly selective transformations like the hydrovinylation of styrene [1]. Expanding the ligand backbone to a propylene bridge in Co(dppp)Cl2 increases the bite angle to ~91°, which alters the coordination geometry and can diminish regioselectivity and catalytic efficiency in specific alkene functionalizations [1].

Evidence DimensionRegioselectivity and catalytic stability
Target Compound DataCo(dppe)Cl2 (bite angle ~85°) provides optimal steric constraint for high selectivity.
Comparator Or BaselineCo(dppp)Cl2 (bite angle ~91°) alters the coordination sphere, often reducing target selectivity.
Quantified DifferenceThe ~6° difference in bite angle between dppe and dppp fundamentally alters the transition state geometry, making dppe the strict requirement for high regioselectivity.
ConditionsCobalt-catalyzed hydrovinylation of styrene and related alkene functionalizations.

Material selection must prioritize the dppe ligand variant when high regioselectivity is the primary process objective.

Cross-Coupling of Unactivated Alkyl Halides

Co(dppe)Cl2 is the catalyst of choice for cross-coupling unactivated, sterically hindered secondary and tertiary alkyl halides with Grignard reagents [1]. Its ability to operate via single-electron transfer (SET) prevents the beta-hydride elimination commonly seen with palladium catalysts, making it ideal for late-stage functionalization in pharmaceutical synthesis [1].

Highly Regioselective Hydrovinylation of Styrenes

The complex is highly effective for the hydrovinylation of styrene derivatives [2]. The specific ~85° bite angle of the dppe ligand provides the necessary steric environment to achieve high regioselectivity, producing valuable branched alkene intermediates for fine chemical manufacturing [2].

Radical-Mediated Carbocyclization and Annulation

Co(dppe)Cl2 is utilized in tandem radical cyclization and reductive [3+2] annulation reactions to synthesize complex cyclic frameworks, such as indenes, from acyclic precursors [3]. The pre-formed complex ensures consistent generation of the active radical species, which is critical for reproducible yields in complex organic synthesis [3].

Vinyl-Type Addition Polymerization of Norbornene

When activated with methylaluminoxane (MAO), Co(dppe)Cl2 serves as a highly active precatalyst for the vinyl-type addition polymerization of norbornene [4]. It yields amorphous, soluble poly(norbornene)s, offering a cost-effective base-metal alternative to palladium or nickel systems in the development of advanced optical and electronic polymers [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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